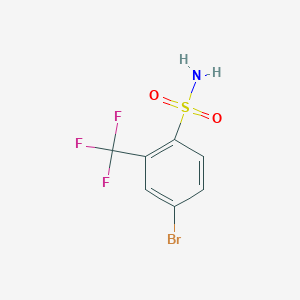

3-氨基-1-(4-硝基苯基)-1H-吡唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

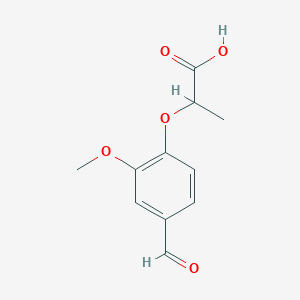

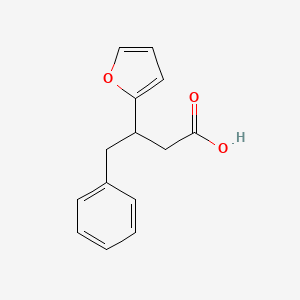

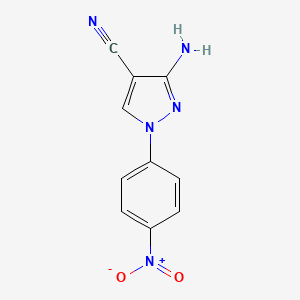

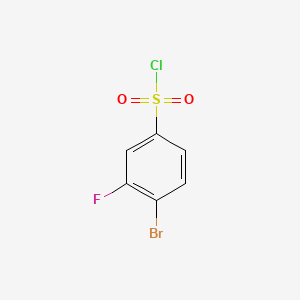

The compound 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a multifunctional molecule that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceutical chemistry. The presence of the amino, nitro, and carbonitrile groups in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are structurally related to the compound of interest . This method involves the use of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid at room temperature in acetonitrile, yielding products in moderate to high yields. Another related synthesis approach is the catalyst-free reaction in aqueous media to produce 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles . These methods highlight the versatility and adaptability of synthetic routes for pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that the molecule consists of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with various degrees of coplanarity and dihedral angles between the rings . Similarly, the structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate has been determined, showing a nearly planar pyran ring and specific dihedral angles between the pyran and phenyl rings . These structural analyses provide insights into the conformation and geometry of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, often facilitated by their functional groups. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives demonstrates the reactivity of the amino group in forming Schiff bases, which exhibit antimicrobial activity . Additionally, the coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile to produce (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile showcases the reactivity of the amino and nitro groups in pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties . The electronic properties, such as HOMO and LUMO energies, are also crucial and can be calculated using computational methods like density functional theory (DFT), providing further understanding of the compound's reactivity and stability . These analyses are essential for predicting the behavior of pyrazole derivatives in various chemical environments and for designing new compounds with desired properties.

科学研究应用

合成和结构分析

合成方法:合成 3-氨基-1-(4-硝基苯基)-1H-吡唑-4-腈衍生物的一种绿色、高效的方法涉及 4-硝基苯重氮氯化物和 5-氨基吡唑-4-腈之间的偶联反应。该方法采用各种光谱研究进行结构确认,例如红外光谱、核磁共振、高分辨率质谱、紫外可见光谱和 X 射线单晶测定(Al-Azmi 和 Shalaby,2018)。

晶体学研究:X 射线衍射技术已被用于确定类似腈化合物的晶体结构。这些研究有助于了解分子几何和稳定性,为这些化合物在各个领域的潜在应用提供了见解(Sharma 等人,2015)。

在抗病毒研究中的应用

- 抗病毒化合物合成:3-氨基-1-(4-硝基苯基)-1H-吡唑-4-腈的衍生物已被用作合成吡唑并[4',3':5,6]吡喃并[2,3-d]嘧啶衍生物的前体。其中一些衍生物对单纯疱疹病毒 1 型 (HSV-1) 表现出有希望的抗病毒活性,突出了它们在开发抗病毒药物方面的潜力(Shamroukh 等人,2007)。

抗菌活性

- 在抗菌剂中的潜力:使用 3-氨基-1-(4-硝基苯基)-1H-吡唑-4-腈合成的某些衍生物已被筛选和评估其抗菌性能。这些研究表明此类化合物作为有效抗菌剂的潜力(El-ziaty 等人,2016)。

光稳定性和光化学性质

- 光稳定性问题:对类似吡喃-3-腈的光稳定性进行的研究表明,暴露在 LED 日光下会导致光致降解,影响其生物活性。这突出了在这些化合物的实际应用中考虑光稳定性的必要性(Silva 等人,2021)。

多种化学应用

- 多功能化学合成:该化合物及其衍生物为合成一系列化学结构(如席夫碱和其他新型化合物)提供了一个通用平台,展示了其在多种化学合成应用中的效用(Puthran 等人,2019)。

安全和危害

未来方向

The future directions of research on similar compounds include the development of novel carbonic anhydrase IX (CA IX) inhibitors , and the exploration of their potential applications in various fields such as catalysis, solid phase extraction, synthesis, antibacterial, anti-inflammatory, and antitumor agents .

属性

IUPAC Name |

3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYYQMDXMZFDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379188 |

Source

|

| Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

219930-67-3 |

Source

|

| Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)